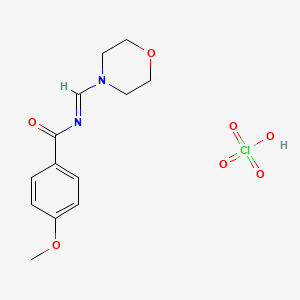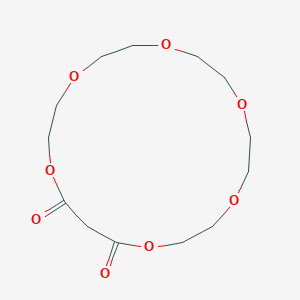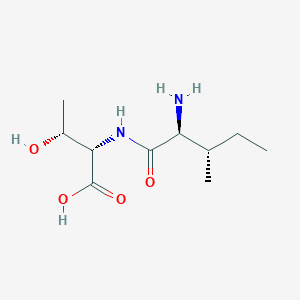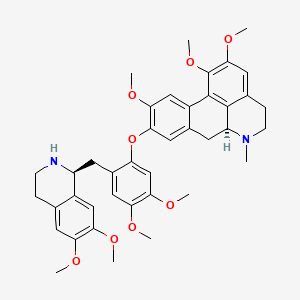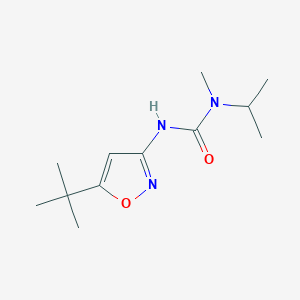
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with isocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Amine derivatives with reduced oxazole rings.
Substitution: Urea derivatives with different functional groups replacing the original moiety.
Applications De Recherche Scientifique
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The oxazole ring and urea moiety play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)propanamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the oxazole ring and urea moiety contribute to its reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
55808-76-9 |
|---|---|
Formule moléculaire |
C12H21N3O2 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)15(6)11(16)13-10-7-9(17-14-10)12(3,4)5/h7-8H,1-6H3,(H,13,14,16) |
Clé InChI |
HHEJMBIURUDJOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
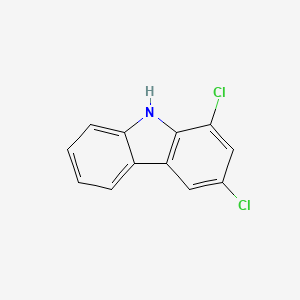
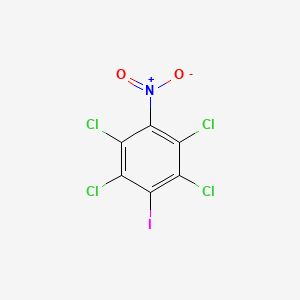

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
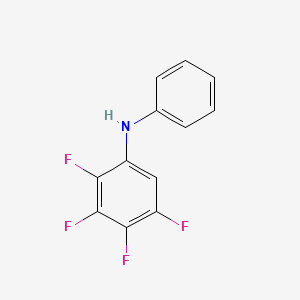
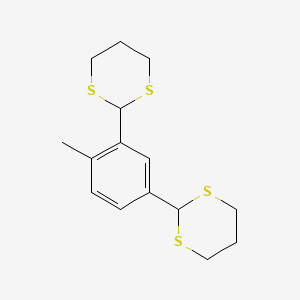
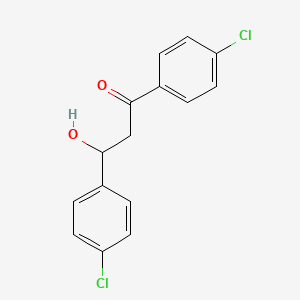

![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
